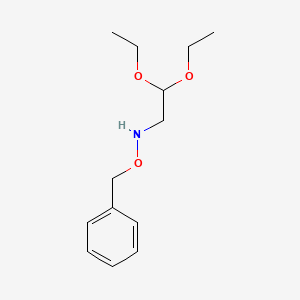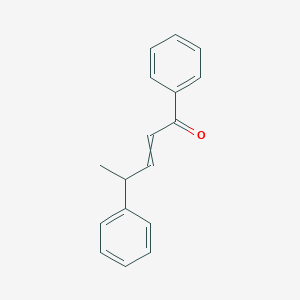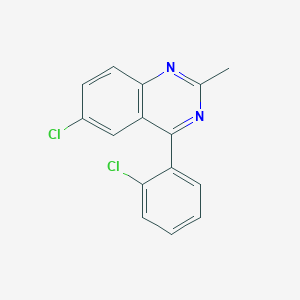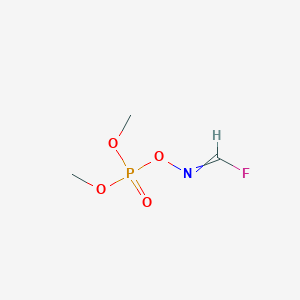
2,2-diethoxy-N-phenylmethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diethoxy-N-phenylmethoxyethanamine is an organic compound with the molecular formula C13H21NO3 This compound is characterized by the presence of both ethoxy and phenylmethoxy groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethoxy-N-phenylmethoxyethanamine typically involves the reaction of phenylmethoxyethanamine with diethyl ether in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield. The general reaction can be represented as follows:
[ \text{Phenylmethoxyethanamine} + \text{Diethyl Ether} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-diethoxy-N-phenylmethoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
Oxidation: Formation of phenylmethoxyethanone.
Reduction: Formation of phenylmethoxyethanamine.
Substitution: Formation of various substituted ethanamines.
Scientific Research Applications
2,2-diethoxy-N-phenylmethoxyethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diethoxy-N-phenylmethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: An organic compound with similar structural features but different functional groups.
Phenylacetone: Another compound with a phenyl group attached to an acetone backbone.
Benzene, (2,2-dimethoxyethyl)-: A compound with a similar ethoxy group arrangement but different overall structure.
Uniqueness
2,2-diethoxy-N-phenylmethoxyethanamine is unique due to its specific combination of ethoxy and phenylmethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
113333-60-1 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2,2-diethoxy-N-phenylmethoxyethanamine |
InChI |
InChI=1S/C13H21NO3/c1-3-15-13(16-4-2)10-14-17-11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChI Key |
TWNITNWMJGKUEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNOCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)



![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)


![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)



